(e)-2,6-Difluoro-4'-methoxychalcone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

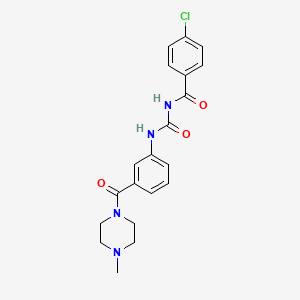

L6H9 is a novel inhibitor of myeloid differentiation factor 2 (MD2), suppressing HG-induced expression of ACE and AT1 receptor and Angiotensin II (AngII) production in renal NRK‐52E cells, resulting in the decrease in fibrosis markers such as TGF-β and collagen IV.

Scientific Research Applications

Photochemical Properties

One application of methoxychalcones, specifically 2-hydroxy-4′-methoxychalcone, is in photochemistry. It exhibits quantum yields for photochemical conversion in certain conditions, making it a candidate for use in chemical actinometry. This involves measuring the intensity of ultraviolet light via the chemical's photochemical reaction, suggesting potential in light measurement and photochemical studies (Matsushima, Mizuno, & Kajiura, 1994).

Molecular Structure Analysis

Methoxychalcones have been studied for their structural characteristics. The molecular structures of compounds like 4-methoxychalcone have been determined, providing insights into the interactions and conformation of these molecules. This is crucial for understanding their chemical behavior and potential applications in material science or pharmaceuticals (Rabinovich & Schmidt, 1970).

Corrosion Inhibition

Research on chalcone derivatives, such as 4′,4-dihydroxychalcone and 4-bromo, 4′-methoxychalcone, indicates their utility in inhibiting corrosion of steel in acidic environments. Their effectiveness enhances in the presence of iodide ions, making them valuable in industrial applications where corrosion resistance is crucial (Bouklah et al., 2006).

Excited State Dynamics in Solvents

The excited-state properties of methoxychalcones change significantly based on solvent polarity. This behavior is crucial for understanding the photophysical parameters of these compounds, which could be relevant in the development of materials for optical technologies or as probes in chemical research (Song et al., 2018).

Photochromic Systems

Methoxychalcones, like 2-hydroxy-4′-methoxychalcone, demonstrate photochromic properties, changing color in response to light. This property is essential in developing optical memory systems with nondestructive readout capabilities, suggesting applications in data storage and photonics (Horiuchi et al., 2000).

Anti-Inflammatory Potential

2′-Hydroxy-4'-methoxychalcone derivatives have shown potential in inhibiting the expression of inducible nitric oxide synthase and tumor necrosis factor-alpha in cells. This suggests their role in anti-inflammatory processes and potential pharmaceutical applications (Ban et al., 2004).

properties

Product Name |

(e)-2,6-Difluoro-4'-methoxychalcone |

|---|---|

Molecular Formula |

C16H12F2O2 |

Molecular Weight |

274.2668 |

IUPAC Name |

(E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H12F2O2/c1-20-12-7-5-11(6-8-12)16(19)10-9-13-14(17)3-2-4-15(13)18/h2-10H,1H3/b10-9+ |

InChI Key |

VOKHWXOGLWFVJX-MDZDMXLPSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

L6H9 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride](/img/structure/B1192930.png)

![3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B1192932.png)